1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-

Catalog No.
S13394184
CAS No.
540740-77-0
M.F
C15H10Cl2N2OS
M. Wt
337.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophen...

CAS Number

540740-77-0

Product Name

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-

IUPAC Name

5-chloro-3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxamide

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C15H10Cl2N2OS/c16-8-1-4-10(5-2-8)21-14-11-7-9(17)3-6-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20)

InChI Key

PUQHYHKIDHUKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- is a synthetic compound belonging to the indole-2-carboxamide class. This compound features a complex structure characterized by an indole ring, a carboxamide group, and a thioether linkage with a chlorinated phenyl group. The presence of chlorine atoms in its structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The carboxamide group can be acylated to produce derivatives with altered biological properties.
  • Reduction: The compound can potentially be reduced at specific sites, leading to new derivatives with varying pharmacological profiles.

Research indicates that 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- exhibits significant biological activities. It has been studied for its potential role as an allosteric modulator of cannabinoid receptors, particularly the cannabinoid type 1 receptor. This modulation may influence various physiological processes, including pain perception and appetite regulation . Additionally, the compound has shown promise in anti-inflammatory and anticancer studies due to its ability to interact with specific cellular pathways.

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- typically involves several steps:

  • Formation of the Indole Core: Initial synthesis starts with the formation of the indole ring through cyclization reactions involving appropriate precursors.
  • Chlorination: Chlorination of the indole derivative is performed to introduce the chlorine atom at the desired position.
  • Thioether Formation: The introduction of the thioether linkage is achieved through reactions with thiophenol or similar compounds.
  • Carboxamide Formation: Finally, the carboxamide group is introduced via acylation reactions.

These methods ensure that the final product retains its desired structural characteristics and biological activity.

1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- has several potential applications:

  • Pharmaceutical Development: Due to its biological activity as an allosteric modulator, it is being explored for therapeutic applications in treating conditions like obesity and chronic pain.
  • Chemical Research: The compound serves as a valuable building block for synthesizing other indole derivatives with varied functionalities.
  • Agricultural Chemistry: Its properties may also find utility in developing agrochemicals aimed at pest control.

Interaction studies have revealed that 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- interacts significantly with cannabinoid receptors. These interactions suggest that it may alter receptor conformation and function without directly activating them, which could lead to novel therapeutic strategies for managing cannabinoid-related disorders . Additionally, studies on its interaction with other biomolecules are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Chloroindole-2-carboxylic acidIndole core with carboxylic acidPotential anti-inflammatory properties
5-Chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamideSimilar indole structure with fluorineCannabinoid receptor modulation
5-Chloro-N-(4-methylphenyl)-1H-indole-2-carboxamideIndole core with methyl substitutionAnticancer activity

The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- lies in its specific thioether linkage and dual chlorine substitutions, which may enhance its selectivity and potency compared to other compounds in this class.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

335.9890895 g/mol

Monoisotopic Mass

335.9890895 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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